molecular formula C3H5F2N B2684565 3,3-Difluoroazetidine CAS No. 288315-03-7; 288315-03-7   ; 679431-52-8

3,3-Difluoroazetidine

Cat. No.: B2684565
CAS No.: 288315-03-7; 288315-03-7 ; 679431-52-8
M. Wt: 93.077
InChI Key: QUHVRXKSQHIZNV-UHFFFAOYSA-N
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Description

3,3-Difluoroazetidine is a useful research compound. Its molecular formula is C3H5F2N and its molecular weight is 93.077. The purity is usually 95%.
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Scientific Research Applications

Bioimaging Applications

One of the primary applications of 3,3-difluoroazetidine is as a precursor for fluorescent dyes, particularly rhodamine dyes. These dyes are crucial in bioimaging due to their ability to finely tune fluorescent wavelengths, improving the contrast and resolution in imaging techniques.

Case Study: Rhodamine Dyes Synthesis

  • Objective : To develop a series of fluorescent probes for cellular imaging.
  • Method : Utilizing this compound hydrochloride as a building block to synthesize rhodamine derivatives.
  • Findings : The resultant dyes exhibited enhanced fluorescence properties, making them suitable for live-cell imaging applications .

Energetic Materials

This compound is also significant in the synthesis of energetic materials. Its unique structure allows for the development of polycyclic compounds that exhibit improved stability and performance.

Case Study: Polycyclic Energetic Materials

  • Research Focus : Designing new energetic materials by combining azetidine with triazole structures.
  • Method : A nucleophilic substitution reaction was employed to synthesize various triazolyl polycyclic compounds using this compound.
  • Results : The synthesized compounds demonstrated higher densities and specific impulse compared to traditional energetic materials. This suggests enhanced performance in combustion applications .

Applications in Organic Electronics

The potential use of this compound extends into organic electronics, particularly in organic light-emitting diodes (OLEDs) and dye-sensitized solar cells (DSSCs). The ability to tune the HOMO-LUMO energy gap makes it a valuable component in these technologies.

Research Insights:

  • Objective : To explore the effect of fluorinated azetidines on electronic properties.
  • Findings : Compounds synthesized from this compound showed improved charge transport properties and stability under operational conditions .

Data Summary Table

Application AreaSpecific UseKey Findings
BioimagingPrecursor for rhodamine dyesEnhanced fluorescence for live-cell imaging
Energetic MaterialsPolycyclic compoundsHigher density and specific impulse
Organic ElectronicsOLEDs and DSSCsImproved charge transport properties

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The nitrogen atom in 3,3-difluoroazetidine demonstrates enhanced nucleophilicity due to ring strain (27.7 kcal/mol), enabling efficient substitutions:

a. Alkylation/Arylation
Reactions with alkyl/aryl halides proceed under mild conditions:

ReagentConditionsProductYieldSource
Allyl bromideEt₂O, 0°C to RT, 4 hrs1-Allyl-3,3-difluoroazetidine89%
2,4-DinitrochlorobenzeneDMF, K₂CO₃, 60°C1-(2,4-Dinitrophenyl)-3,3-difluoroazetidine76%

b. Triazole Functionalization
Nucleophilic displacement with azobis-1,2,4-triazole derivatives forms polycyclic energetic compounds:

text
This compound + Chlorotetrazine → 3-Chloro-6-(3,3-difluoroazetidinyl)-1,2,4,5-tetrazine

This reaction achieves 68% yield in acetonitrile at 80°C .

Ring-Opening Reactions

The strained azetidine ring undergoes cleavage under specific conditions:

a. Acid-Catalyzed Hydrolysis
In 6M HCl at 100°C:
C3H5F2N+H2ONH2(CH2)2CF2OH\text{C}_3\text{H}_5\text{F}_2\text{N}+\text{H}_2\text{O}\rightarrow \text{NH}_2(\text{CH}_2)_2\text{CF}_2\text{OH}

Complete ring opening occurs within 2 hours, producing β-fluoroamino alcohol derivatives .

b. Base-Mediated Degradation
Treatment with NaOH (2M) at 60°C yields fluorinated amine fragments via β-elimination:

text
This compound → CH₂F-CHF-NH₂ + Ethylene

Reaction rate: 0.12 mol·L⁻¹·min⁻¹ (kinetic data from)

Reduction Reactions

Lithium aluminum hydride (LiAlH₄) reduces 3,3-difluoroazetidin-2-ones to azetidines:

SubstrateConditionsProductYield
3,3-Difluoro-4-phenylazetidin-2-oneEt₂O, AlCl₃, 0°C→RT3,3-Difluoro-4-phenylazetidine92%

This monochlorohydroalane reduction method achieves >90% yields for various derivatives .

Cross-Coupling Reactions

The azetidine nitrogen facilitates palladium-catalyzed couplings:

a. Suzuki-Miyaura Coupling
With aryl boronic acids:

text
3-Bromo-4-(3,3-difluoroazetidin-1-yl)pyridine + PhB(OH)₂ → 4-(3,3-Difluoroazetidin-1-yl)-3-phenylpyridine

Conditions: Pd(PPh₃)₄, K₂CO₃, DME/H₂O, 80°C
Yield: 82%

b. Buchwald-Hartwig Amination
Formation of C-N bonds with aryl halides:

Aryl HalideAmineProductYield
4-BromotolueneThis compound4-Methyl-N-(3,3-difluoroazetidinyl)benzene75%

Mechanistic Insights

  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) increase substitution rates by stabilizing transition states .

  • Electronic Influence : Fluorine atoms raise the ring's electrophilicity, accelerating nucleophilic attacks at C2 and C4 positions .

  • Ring Strain : The 27.7 kcal/mol strain energy facilitates ring-opening reactions despite the stabilizing effect of fluorine substituents .

This reactivity profile positions this compound as a versatile building block for pharmaceuticals, agrochemicals, and high-energy materials.

Q & A

Basic Research Questions

Q. What are the key synthetic methodologies for incorporating 3,3-difluoroazetidine into heterocyclic frameworks?

  • Methodological Answer : this compound is often integrated via cycloaddition reactions. For example, [3+2] or [3+3] cycloadditions with azomethine ylides or diazoacetates yield dihydropyrazole or pyrazolidinone derivatives (e.g., fragments 13–17 in ). These reactions require precise control of temperature and stoichiometry to avoid side products. Structural confirmation typically uses 1^1H/19^{19}F NMR and LCMS (e.g., 13 in ) .

Q. How is this compound characterized for purity and structural integrity in energetic materials?

  • Methodological Answer : Characterization involves differential scanning calorimetry (DSC) to assess thermal stability (>200°C decomposition temperatures in ), X-ray crystallography for molecular packing analysis, and Hirshfeld surface calculations to evaluate intermolecular interactions. Elemental analysis and IR spectroscopy are standard for verifying salt formation (e.g., nitroformate salts in ) .

Q. What safety protocols are critical when handling this compound derivatives?

  • Methodological Answer : Use fume hoods, avoid dust formation, and wear PPE (gloves, goggles). Derivatives like azetidine hydrochlorides ( ) may release HCl vapors, requiring neutralization traps. Refer to safety data sheets (SDS) for specific hazards (e.g., embryotoxic or mutagenic risks in structurally similar compounds, ) .

Q. How does fluorination enhance the physicochemical properties of azetidine-based compounds?

  • Methodological Answer : Fluorination increases ring strain (due to the small F atom), improving thermal stability and density. In energetic salts (e.g., 3,3′-difluoroazetidinium nitroformate), fluorine atoms reduce sensitivity to impact while boosting detonation velocity (7,500–8,200 m/s) compared to non-fluorinated analogs ( ) .

Q. What analytical techniques are used to resolve contradictions in reaction outcomes involving this compound?

  • Methodological Answer : Conflicting data (e.g., unexpected byproducts) are resolved via tandem mass spectrometry (MS/MS) to track reaction pathways and computational tools like natural bond orbital (NBO) analysis to assess electronic effects. Cross-validation with single-crystal XRD ensures structural assignments ( ) .

Advanced Research Questions

Q. How can this compound be optimized for high-specific-impulse propellants?

  • Methodological Answer : Pairing 3,3-difluoroazetidinium cations with oxygen-rich anions (e.g., nitroformate) maximizes specific impulse (IspI_{sp}). Computational modeling (e.g., van der Waals surface electrostatic potentials) predicts detonation pressures (~30 GPa) and velocities. Experimental validation involves small-scale detonation tests and sensitivity assays ( ) .

Q. What role does this compound play in live-cell imaging probes?

  • Methodological Answer : As a surrogate for dimethylamino groups, it enhances cellular uptake and fluorescence in puromycin analogs. For example, thieno[3,4-d]-pyrimidine cores modified with this compound enable real-time tracking of nascent peptides in HEK293T cells without post-labeling chemistry ( ). Confocal microscopy and flow cytometry quantify labeling efficiency .

Q. How do structural modifications of this compound affect its performance in antimalarial drug candidates?

  • Methodological Answer : Substituting the azetidine ring in dihydroorotate dehydrogenase inhibitors (e.g., compound 13 in ) improves target binding and metabolic stability. SAR studies involve IC50IC_{50} assays against Plasmodium falciparum and molecular docking to optimize fluorine’s electrostatic contributions .

Q. What strategies mitigate synthetic challenges in polycyclic energetic materials using this compound?

  • Methodological Answer : Nucleophilic substitution reactions with bicyclic triazoles (e.g., compound 1 in ) require anhydrous conditions to prevent ring-opening. Microwave-assisted synthesis reduces reaction times, while Hirshfeld surface analysis identifies stable crystal packing motifs .

Q. How does this compound compare to other fluorinated heterocycles in drug design?

  • Methodological Answer : Compared to 3-fluoroazetidine ( ), the difluoro analog exhibits higher metabolic stability due to reduced enzymatic defluorination. In vitro ADME assays (e.g., microsomal stability) and logP measurements quantify these differences. Fluorine’s electronegativity also fine-tunes pKaK_a for improved solubility .

Properties

IUPAC Name

3,3-difluoroazetidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5F2N/c4-3(5)1-6-2-3/h6H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUHVRXKSQHIZNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5F2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

93.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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